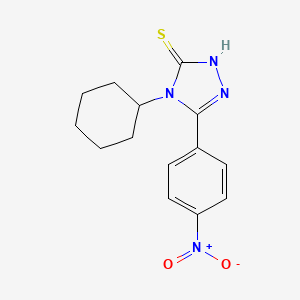
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol, also known as CNPTT, is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, it has been reported that this compound inhibits the growth of fungi by disrupting the fungal cell wall and membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects. It has been reported that this compound inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to possess significant antioxidant activity. Furthermore, this compound has been reported to possess significant anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol possesses several advantages and limitations for lab experiments. The advantages include its simple and efficient synthesis method, high purity, and significant biological activity. The limitations include its low solubility in water, which limits its biological activity, and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the research on 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol. One of the future directions is to study the potential applications of this compound in the field of nanotechnology. Additionally, further studies are required to investigate the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and material science. Finally, it is essential to study the toxicity and safety of this compound to determine its potential as a therapeutic agent.
Synthesemethoden
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine hydrochloride in the presence of triethylamine. The reaction takes place under reflux conditions in ethanol, and the product is obtained in good yield with high purity. The synthesized compound can be characterized using various spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, this compound has been shown to possess significant anticancer, antifungal, and antibacterial activities. It has been reported that this compound inhibits the growth of various cancer cell lines such as MCF-7, HeLa, and A549. Additionally, this compound has been shown to possess potent antifungal activity against Candida albicans and Aspergillus niger. In the field of agriculture, this compound has been reported to possess significant herbicidal activity against various weed species. Furthermore, this compound has been used as a corrosion inhibitor in the material science field.
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLXPTUIFQZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)
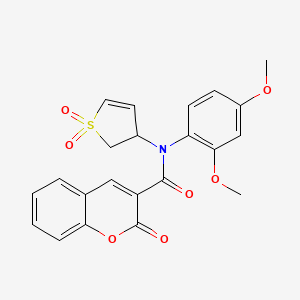

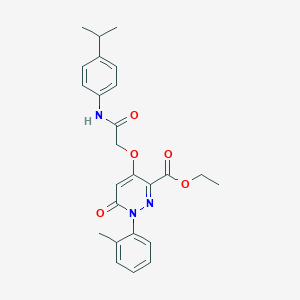
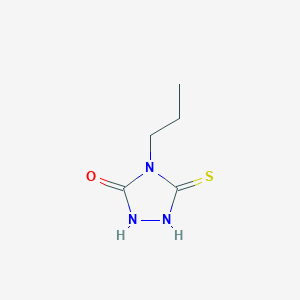
![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)

![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)


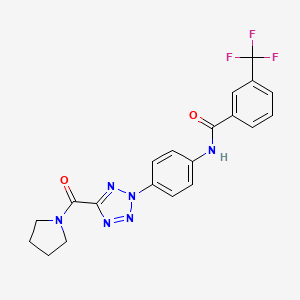
![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)
